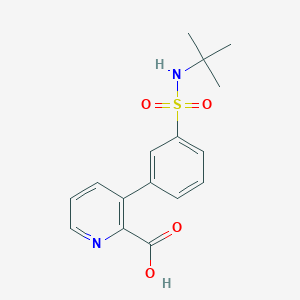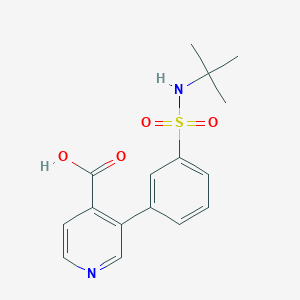
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-t-Butylsulfamoylphenyl)picolinic acid (3-tBSPA) is a novel compound that has recently been used in scientific research. It is an organic molecule with a molecular formula of C13H19NO4S and is a derivative of picolinic acid. This compound has been studied for its potential applications in biochemistry and physiology, as well as its ability to be used in a variety of lab experiments. In
作用機序
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and xenobiotics. Additionally, it is believed to act as an anti-inflammatory and anti-oxidative agent, which may be due to its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% are not fully understood. However, it has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. Additionally, it has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics, as well as its ability to act as an inhibitor of cytochrome P450 enzymes.
実験室実験の利点と制限
The advantages of using 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in lab experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of cytochrome P450 enzymes. Additionally, it has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. However, one of the limitations of using 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
The potential future directions for 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics could be beneficial. Additionally, further research into its potential applications in biochemistry and physiology could lead to new therapeutic agents for the treatment of diseases such as cancer and diabetes. Finally, further research into its ability to act as an inhibitor of cytochrome P450 enzymes could lead to new therapeutic agents for the treatment of diseases such as cancer and diabetes.
合成法
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenyl bromide and picolinic acid in the presence of a base. This reaction produces 3-t-butylsulfamoylphenylpicolinic acid, which is then purified through column chromatography. The second step involves the reaction of 3-t-butylsulfamoylphenylpicolinic acid and sodium hydroxide to produce 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%.
科学的研究の応用
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in biochemistry and physiology. It has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. Additionally, it has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics, as well as its ability to act as an inhibitor of cytochrome P450 enzymes.
特性
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMPSLHLHVVWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395259.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395260.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395261.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)


